Cas no 29560-24-5 (24(28)-Dehydroergosterol)

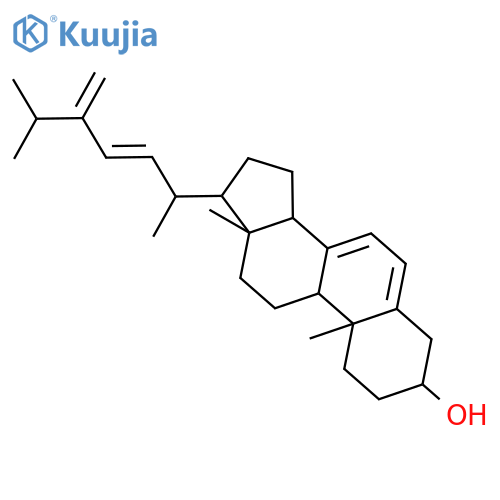

24(28)-Dehydroergosterol structure

商品名:24(28)-Dehydroergosterol

24(28)-Dehydroergosterol 化学的及び物理的性質

名前と識別子

-

- 24(28)-Dehydroergosterol

- (22E)-Ergosta-5,7,22,24(28)-tetrene-3β-ol

- 24 Dehydroepisterol

- CHEBI:18249

- LMST01031015

- (22E)-24-methylcholesta-5,7,22,24(24(1))-tetraen-3beta-ol

- SCHEMBL4256617

- Ergosta-5,7,22,24(241)-tetraen-3beta-ol

- 29560-24-5

- ergosta-5,7,22,23(28)-tetraen-3beta-ol

- 5,7,22,24(28)-Ergostatetraenol

- Q27102944

- Ergosta-5,7,22,24(24(1))-tetraen-3beta-ol

- ergosta-5,7,22E,24(28)-tetraen-3beta-ol

- (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

- SCHEMBL22361207

- MS-26638

- PD165252

- Ergosta-5,7,22,24(28)-tetraen-3beta-ol

- (22E)-ergosta-5,7,22,24(28)-tetraen-3beta-ol

- CS-0111437

- HY-130702

- ergosta-5,7,22,24(28)-tetraen-3-beta-ol

- (22E)-Ergosta-5,7,22,24(28)-tetrene-3beta-ol

- G17844

-

- インチ: InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18,20,22,24-26,29H,3,11-17H2,1-2,4-6H3/b8-7+/t20-,22+,24-,25+,26+,27+,28-/m1/s1

- InChIKey: SQFQJKZSFOZDJY-CVGLIYDESA-N

- ほほえんだ: C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

計算された属性

- せいみつぶんしりょう: 394.323565959g/mol

- どういたいしつりょう: 394.323565959g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 752

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.7

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 510.5±39.0 °C at 760 mmHg

- フラッシュポイント: 218.1±19.3 °C

- じょうきあつ: 0.0±3.0 mmHg at 25°C

24(28)-Dehydroergosterol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

24(28)-Dehydroergosterol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D229765-10mg |

24(28)-Dehydroergosterol |

29560-24-5 | 10mg |

$ 10723.00 | 2023-04-17 | ||

| MedChemExpress | HY-130702-5mg |

24(28)-Dehydroergosterol |

29560-24-5 | 93.31% | 5mg |

¥43500 | 2023-07-26 | |

| TRC | D229765-50mg |

24(28)-Dehydroergosterol |

29560-24-5 | 50mg |

$ 23000.00 | 2023-09-08 | ||

| MedChemExpress | HY-130702-1mg |

24(28)-Dehydroergosterol |

29560-24-5 | 93.31% | 1mg |

¥13000 | 2024-04-18 | |

| 1PlusChem | 1P00C3KA-1mg |

(22E)-Ergosta-5,7,22,24(28)-tetrene-3β-ol |

29560-24-5 | 93% | 1mg |

$1524.00 | 2024-05-06 | |

| eNovation Chemicals LLC | Y1265270-5mg |

(22E)-Ergosta-5,7,22,24(28)-tetrene-3ß-ol |

29560-24-5 | 93% | 5mg |

$905 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1265270-5mg |

(22E)-Ergosta-5,7,22,24(28)-tetrene-3ß-ol |

29560-24-5 | 93% | 5mg |

$5690 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1265270-1mg |

(22E)-Ergosta-5,7,22,24(28)-tetrene-3ß-ol |

29560-24-5 | 93% | 1mg |

$2180 | 2024-06-06 | |

| TRC | D229765-25mg |

24(28)-Dehydroergosterol |

29560-24-5 | 25mg |

$ 12640.00 | 2023-04-17 | ||

| 1PlusChem | 1P00C3KA-5mg |

(22E)-Ergosta-5,7,22,24(28)-tetrene-3β-ol |

29560-24-5 | 93% | 5mg |

$4019.00 | 2024-05-06 |

24(28)-Dehydroergosterol 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

推奨される供給者

Amadis Chemical Company Limited

(CAS:29560-24-5)24(28)-Dehydroergosterol

清らかである:99%

はかる:1mg

価格 ($):1630.0